molecular formula C6H2Br2FNO B1462399 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde CAS No. 2256060-41-8

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Cat. No.: B1462399
CAS No.: 2256060-41-8
M. Wt: 282.89 g/mol
InChI Key: POMBWGUYCQWAKN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H2Br2FNO It is characterized by the presence of bromine, fluorine, and aldehyde functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products:

  • Substituted pyridines, alcohols, carboxylic acids, and coupled products depending on the reaction type.

Scientific Research Applications

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism by which 3,5-dibromo-2-fluoropyridine-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of electron-withdrawing groups (bromine and fluorine) can influence its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2,5-Dibromo-3-fluoropyridine
  • 3,5-Dibromo-2-chloropyridine
  • 3,5-Dibromo-2-methylpyridine

Comparison: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is unique due to the combination of bromine, fluorine, and aldehyde groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, the presence of the fluorine atom can enhance its stability and biological activity.

Properties

IUPAC Name

3,5-dibromo-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMBWGUYCQWAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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